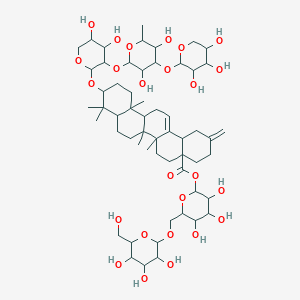

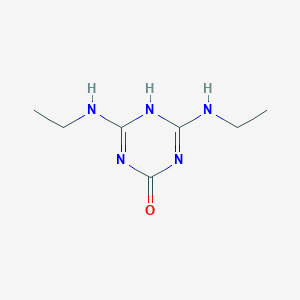

![molecular formula C7H4F2N2O B165148 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 1221793-66-3](/img/structure/B165148.png)

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

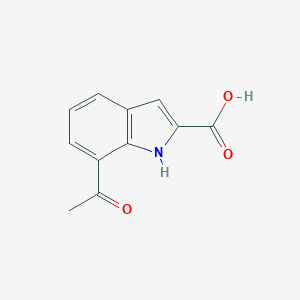

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the molecular formula C7H4F2N2O. It has a molecular weight of 170.12 . This compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The molecular structure of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) .Physical And Chemical Properties Analysis

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 170.12 .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Imidazoles

- Field : Organic & Biomolecular Chemistry

- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Method : An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

- Results : The review discusses the scope and limitations, reaction mechanisms, and future challenges of these methodologies .

-

Selective Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Field : Organic & Biomolecular Chemistry

- Application : A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

- Method : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .

- Results : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

-

Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline

- Field : Organic & Biomolecular Chemistry

- Application : This research focuses on the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline, a benzimidazole derivative . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

- Method : The synthesis starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles .

- Results : A wide range of 4-benzimidazolyl anilines was obtained under mild conditions .

-

Synthesis of (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl

-

Synthesis of 2-phenybenzimidazole derivatives

- Field : Organic & Biomolecular Chemistry

- Application : This research focuses on the synthesis of 2-phenybenzimidazole derivatives and their biological importance . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

- Method : The synthesis starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles .

- Results : A wide range of 2-phenybenzimidazole derivatives was obtained under mild conditions .

Safety And Hazards

Eigenschaften

IUPAC Name |

4,6-difluoro-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUDQMPZFGJEFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)N2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633304 |

Source

|

| Record name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

1221793-66-3 |

Source

|

| Record name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

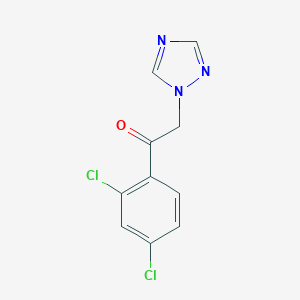

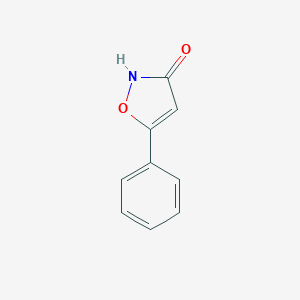

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

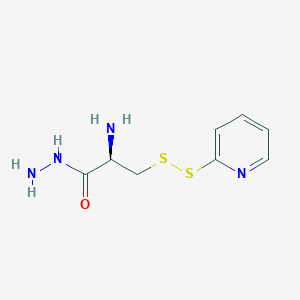

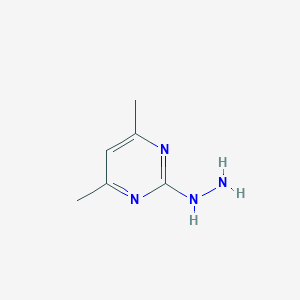

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)

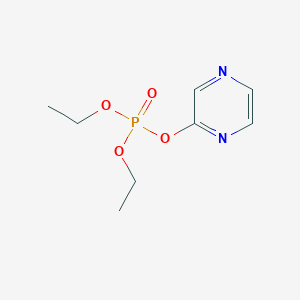

![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)

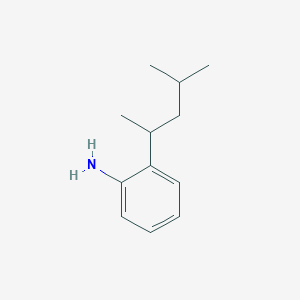

![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)